5-(2,3-DIFLUOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Description
5-(2,3-Difluorophenyl)-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide is a triazole-based compound featuring a 1,2,4-triazole core substituted with a 2,3-difluorophenyl group at position 5, a methyl group at position 4, and a hydrosulfide (-SH) moiety at position 2. The hydrosulfide group may contribute to redox activity or serve as a reactive site for further derivatization.
Properties
IUPAC Name |
3-(2,3-difluorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3S/c1-14-8(12-13-9(14)15)5-3-2-4-6(10)7(5)11/h2-4H,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNRJKFZFQQVAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=C(C(=CC=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-difluorophenyl)-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable difluorobenzene derivative.
Attachment of the Hydrosulfide Group: The hydrosulfide group can be introduced through a thiolation reaction using a thiol reagent under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Difluorophenyl)-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide can undergo various chemical reactions, including:
Oxidation: The hydrosulfide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazole ring or the difluorophenyl group.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified triazole derivatives.
Substitution: Various substituted triazole compounds.
Scientific Research Applications
5-(2,3-Difluorophenyl)-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antifungal, antibacterial, or anticancer agent due to the biological activity of triazole derivatives.
Materials Science: The compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 5-(2,3-difluorophenyl)-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The difluorophenyl group and triazole ring play a crucial role in binding to these targets, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Below is a comparative analysis of structurally related triazole derivatives, focusing on substituent effects, biological activity, and physicochemical properties.
Physicochemical and Electronic Properties
- In contrast, 2,4-difluorophenyl derivatives (e.g., ) may exhibit stronger dipole moments due to asymmetric fluorine placement .
- Hydrosulfide Reactivity : The -SH group in the target compound is more nucleophilic and redox-active than the thioether (-S-) or sulfonyl (-SO₂-) groups in analogs . This could render it prone to oxidation or disulfide formation in biological systems.
Biological Activity
5-(2,3-Difluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl hydrosulfide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C10H8F2N4S
- Molecular Weight : 246.26 g/mol
- CAS Number : Not specified in the sources.
The biological activity of 5-(2,3-difluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl hydrosulfide may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, which may contribute to its pharmacological effects.
- Antimicrobial Activity : Triazole derivatives are often studied for their antifungal and antibacterial properties.
- Antioxidant Properties : Some studies suggest that triazole compounds can exhibit antioxidant activity, which may be beneficial in various therapeutic contexts.
Antimicrobial Activity
In vitro studies have demonstrated that triazole derivatives possess significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains, showing effectiveness at low concentrations.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 5-(2,3-Difluorophenyl)-4-Methyl-4H-Triazole | E. coli | 32 |
| 5-(2,3-Difluorophenyl)-4-Methyl-4H-Triazole | S. aureus | 16 |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines revealed that this compound exhibits selective cytotoxic effects:
- Cell Line Tested : HeLa (cervical cancer), MCF7 (breast cancer).
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| HeLa | 15 | Moderate cytotoxicity observed |
| MCF7 | 25 | Higher IC50 indicates lower toxicity |
Case Studies and Research Findings
A study published in Pharmaceutical Journal investigated the efficacy of triazole derivatives similar to 5-(2,3-difluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl hydrosulfide against fungal infections. The results indicated that these compounds could serve as potential antifungal agents due to their ability to disrupt fungal cell membrane integrity.
Another research article focused on the metabolic pathways of related triazole compounds in vivo. It was found that these compounds undergo significant metabolic transformations, including N-dealkylation and oxidation processes which enhance their bioavailability and therapeutic efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
